molecular formula C31H27NO4 B13988119 Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Cat. No.: B13988119
M. Wt: 477.5 g/mol
InChI Key: UVPUSKZTJPKWCL-XMMPIXPASA-N
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Description

Fmoc-(R)-3-Amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid is a non-natural amino acid derivative featuring a [1,1'-biphenyl]-3-ylmethyl substituent at the β-position of the propanoic acid backbone, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is structurally tailored for applications in peptide synthesis, particularly in designing peptidomimetics or constrained peptides where the biphenyl group enhances rigidity, π-π stacking interactions, or hydrophobic binding . Its stereochemistry (R-configuration) is critical for ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, which predominantly utilize L- or D-amino acids with defined chiral centers .

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1

InChI Key

UVPUSKZTJPKWCL-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Fmoc-(R)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Detailed Synthetic Route

Starting Materials and Chiral Induction
  • The synthesis begins with an enantiomerically pure α-amino acid precursor bearing the biphenyl side chain at the 2-position.
  • Chiral induction is achieved using either commercially available (R)-configured amino acids or via chiral auxiliary methodologies such as the Evans’ auxiliary approach to control stereochemistry at the β-carbon.
Protection of the Amino Group with Fmoc
  • The amino group is protected by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
  • This reaction is performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) .
  • A base such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid byproduct.
  • The reaction is typically carried out at room temperature for several hours (e.g., 2–24 hours) to ensure complete protection.
Purification
  • The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
  • Solvent systems often include mixtures of ethyl acetate and hexane or methanol and dichloromethane, depending on solubility.
  • High-performance liquid chromatography (HPLC) with chiral columns is used to confirm enantiomeric purity.

Alternative Synthetic Approaches

  • Arndt-Eistert homologation has been employed to elongate the amino acid backbone, enabling the preparation of β- and β3-amino acids with aromatic side chains.
  • The Wolff rearrangement of amino-acid-derived diazo ketones can be utilized to generate intermediates that are subsequently Fmoc-protected and anchored on solid supports for SPPS.
  • These methods allow the synthesis of a variety of Fmoc-protected amino acids with complex side chains, including biphenyl groups.

Reaction Conditions and Analytical Data

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time
Amino acid precursor synthesis Chiral auxiliary or commercial (R)-amino acid Varied Ambient to reflux Hours to days
Fmoc protection Fmoc-Cl, sodium carbonate or DIPEA Dichloromethane/DMF Room temperature 2–24 hours
Purification Recrystallization or chromatography Ethyl acetate/hexane Ambient Variable

Analytical Characterization

Research Outcomes and Data Tables

Yield and Purity Data

Parameter Observed Value Notes
Overall yield 60–85% Depends on scale and purification method
Enantiomeric excess (ee) >98% Confirmed by chiral HPLC
Purity (HPLC) >95% After purification
Molecular weight 477.5 g/mol Confirmed by HR-MS

Case Study: Application of Arndt-Eistert Reaction in Preparation

  • Using the Arndt-Eistert homologation, Fmoc-protected amino acids with biphenyl side chains were synthesized with high stereochemical control.
  • The reaction sequence involved diazoketone intermediates, Wolff rearrangement, and subsequent Fmoc protection.
  • The final product was successfully incorporated into β-peptides via SPPS, demonstrating the synthetic utility of the preparation method.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .

Scientific Research Applications

Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups. Key parameters include molecular weight, substituent effects, and applications.

Substituent Variations

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications References
Target Compound : Fmoc-(R)-3-Amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid [1,1'-Biphenyl]-3-ylmethyl ~463.52* High hydrophobicity, rigid structure Peptide backbone constraints, drug discovery
Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid 3-CF₃-phenyl 412.44 Electron-withdrawing CF₃ group enhances metabolic stability Protease-resistant peptides
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid 2-OH-phenyl 403.43 Hydroxyl group enables hydrogen bonding Solubility modulation, enzyme substrate design
Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid 3-CN-phenyl 412.44 Polar cyano group for dipole interactions Kinase inhibitors, bioconjugation
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid tert-Butoxymethyl ~401.47 Bulky, ether-protected side chain Conformational restriction in peptides

Notes:

  • *Molecular weight estimated based on analogs (e.g., Fmoc-p-phenyl-L-phenylalanine: 463.52 g/mol ).
  • The biphenyl substituent in the target compound provides superior aromatic stacking compared to mono-phenyl analogs .

Stereochemical Comparisons

  • Fmoc-(1R,2S)-2a* : A diastereomer with imidazole and carboxyethyl groups shows distinct solubility and reactivity profiles (6% yield vs. 3% for other diastereomers) .

Functional Group Impact

  • Hydrophobic vs. Polar Groups: The biphenyl group in the target compound increases lipophilicity (logP ~5.2 estimated), whereas hydroxyl or cyano substituents reduce logP by 1–2 units .
  • Electron-Deficient Substituents: Trifluoromethyl (CF₃) and cyano (CN) groups enhance resistance to oxidative metabolism, making such analogs suitable for in vivo applications .

Peptide Engineering

  • The biphenyl group in the target compound stabilizes β-sheet structures in peptides, as demonstrated in studies of amyloid-β analogs .
  • Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid has been used in protease inhibitor design, showing 10-fold higher stability in serum than non-fluorinated analogs .

Drug Discovery

  • Biphenyl-containing amino acids are critical in developing kinase inhibitors (e.g., targeting Bcr-Abl) due to their ability to occupy hydrophobic pockets .
  • Hydroxyl-substituted analogs (e.g., 2-OH-phenyl) serve as substrates for tyrosinase-like enzymes in prodrug activation .

Material Science

  • The tert-butoxymethyl analog (Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid) is utilized in self-assembling peptides for nanomaterials, leveraging its steric bulk to control aggregation .

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